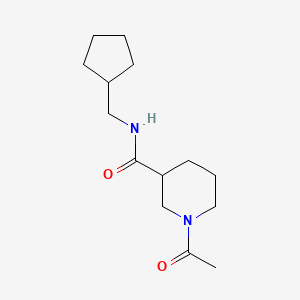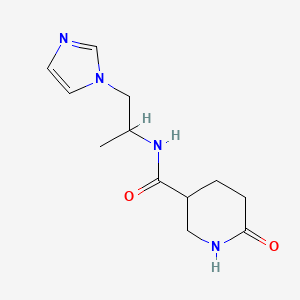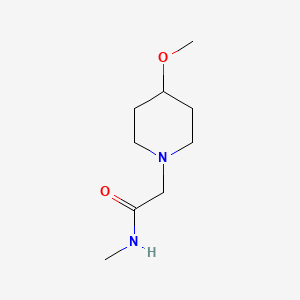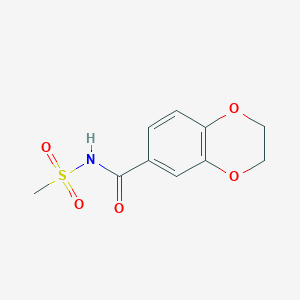
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
Mécanisme D'action
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are known to be upregulated in cancer cells.
Biochemical and Physiological Effects
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to have several biochemical and physiological effects. These include the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the suppression of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for testing in cancer models. However, one of the limitations is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for testing.
Orientations Futures
There are several future directions for research on N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to explore the potential applications of this compound in other areas such as immunotherapy and drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide is a promising compound that has potential applications in medicine and biotechnology. Its potent anti-cancer properties and ability to modulate the immune response make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl) amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-8-11(15-18-9)13(17)14-10-5-7-16-6-3-2-4-12(10)16/h8,10,12H,2-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOXAWJIVNFDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
